molecular formula C18H21N3O2S B221683 N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE

N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B221683
M. Wt: 343.4 g/mol
InChI Key: QRPOOLQLYZEDAA-UHFFFAOYSA-N
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Description

N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring substituted with a tert-butyl group at the 1-position and a methyl-benzenesulfonamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-Butyl-1H-benzoimidazol-5-yl)acetamide
  • N-(1-tert-Butyl-1H-benzoimidazol-5-yl)benzamide
  • N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-N-(4-chlorobenzylidene)amine

Uniqueness

N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 4-methyl-benzenesulfonamide group, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(1-tert-butylbenzimidazol-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H21N3O2S/c1-13-5-8-15(9-6-13)24(22,23)20-14-7-10-17-16(11-14)19-12-21(17)18(2,3)4/h5-12,20H,1-4H3

InChI Key

QRPOOLQLYZEDAA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C

Origin of Product

United States

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